(S) Phosphate de FTY720

Vue d'ensemble

Description

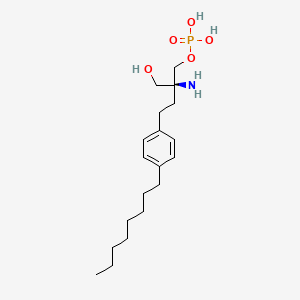

FTY720 (S)-Phosphate, également connu sous le nom de Fingolimod (S)-Phosphate, est un analogue synthétique de la sphingosine. Il s'agit d'un dérivé phosphorylé de FTY720, un agent immunosuppresseur. Ce composé a montré un potentiel significatif dans la modulation des réponses immunitaires et a été largement étudié pour ses applications dans le traitement de la sclérose en plaques et d'autres maladies auto-immunes .

Applications De Recherche Scientifique

FTY720 (S)-Phosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sphingosine analogues and their chemical properties.

Biology: The compound is extensively studied for its role in modulating immune cell trafficking and lymphocyte homing.

Medicine: FTY720 (S)-Phosphate is used in the treatment of multiple sclerosis and other autoimmune diseases. .

Industry: The compound is used in the development of new immunosuppressive agents and therapeutic drugs

Mécanisme D'action

Target of Action

(S) FTY720 Phosphate, also known as FTY720 (S)-Phosphate or Fingolimod phosphate ester, S-, is a potent immunomodulatory agent . The primary targets of this compound are the sphingosine-1-phosphate receptors (S1P receptors), specifically S1P1, S1P3, S1P4, and S1P5 . These receptors are differentially expressed and regulate various cellular functions including cell survival, cytoskeletal rearrangements, cell motility, and cell migration .

Mode of Action

After oral administration, FTY720 is phosphorylated by sphingosine kinase to form the active moiety FTY720-phosphate . This phosphorylated compound acts as a potent agonist at four sphingosine-1-phosphate (S1P) receptors . It promotes the internalization and inactivation of S1P receptors , rendering the cells unresponsive to serum lipid S1P that is produced by platelets .

Biochemical Pathways

The interaction between FTY720-P and its receptors is crucial in many pathophysiological processes . FTY720-P regulates cerebrovascular responses, blood–brain barrier (BBB) permeability, and central nervous system (CNS) cell survival . It also influences the protein ubiquitination pathway and enhances specific protein degradation .

Pharmacokinetics

FTY720 exhibits dose-proportional systemic exposure after both single and multiple-dose administration . After the first dose, FTY720 causes a mild, transient decrease in heart rate that returns to baseline in approximately 1 to 2 weeks despite continued administration of the drug . The washout pharmacokinetics after the last dose indicate an elimination half-life averaging 8 days .

Result of Action

FTY720-P exerts its immunomodulatory effects primarily by sequestering lymphocytes within secondary lymphoid organs, thereby denying them the ability to recirculate to peripheral sites of inflammation . This results in a decrease in peripheral blood lymphocytes . The nonphosphorylated form of FTY720 can induce cell apoptosis, enhance chemotherapy sensitivity, and inhibit tumor metastasis of multiple tumors by inhibiting SPHK1 (sphingosine kinase 1) and activating PP2A (protein phosphatase 2A) and various cell death pathways .

Action Environment

The action of FTY720-P can be influenced by environmental factors. For instance, the compound’s stability, bioavailability, and efficacy can be affected by the presence of other compounds, pH levels, temperature, and other factors . Furthermore, the compound’s action can also be influenced by the physiological environment, such as the presence of certain enzymes and the state of the immune system .

Analyse Biochimique

Biochemical Properties

(S) FTY720 Phosphate plays a crucial role in biochemical reactions by acting as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5 . The interaction with these receptors modulates various physiological processes, including immune cell trafficking, vascular integrity, and endothelial function. The compound is phosphorylated by sphingosine kinase to form its active phosphate ester, which then binds to the S1P receptors . This binding leads to the internalization and degradation of the receptors, thereby modulating the signaling pathways associated with these receptors .

Cellular Effects

(S) FTY720 Phosphate exerts profound effects on various cell types and cellular processes. It significantly influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, (S) FTY720 Phosphate causes the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their circulation in the bloodstream . This effect is particularly beneficial in conditions like multiple sclerosis, where it helps in reducing the autoimmune attack on the central nervous system. Additionally, (S) FTY720 Phosphate has been shown to induce apoptosis, autophagy, and cell cycle arrest in various cell types, including cancer cells .

Molecular Mechanism

The molecular mechanism of (S) FTY720 Phosphate involves its conversion to the active phosphate form by sphingosine kinase. The phosphorylated compound then acts as an agonist to the S1P receptors, leading to their internalization and degradation . This process disrupts the normal signaling pathways mediated by these receptors, resulting in the modulation of immune cell trafficking and vascular integrity . Furthermore, (S) FTY720 Phosphate has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α), among other targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S) FTY720 Phosphate have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . In vitro studies have shown that prolonged exposure to (S) FTY720 Phosphate can lead to sustained internalization and degradation of S1P receptors, resulting in long-term modulation of immune cell trafficking and vascular integrity . Additionally, the compound has been shown to induce long-term changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of (S) FTY720 Phosphate vary with different dosages in animal models. At low doses, the compound effectively reduces lymphocyte circulation without causing significant adverse effects . At higher doses, (S) FTY720 Phosphate can induce toxic effects, including bradycardia and increased risk of infections . The therapeutic window for (S) FTY720 Phosphate is relatively narrow, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

(S) FTY720 Phosphate is involved in several metabolic pathways. It is primarily metabolized by sphingosine kinase to form the active phosphate ester . Additionally, the compound undergoes ω-hydroxylation at the octyl chain, catalyzed predominantly by CYP4F enzymes, followed by further oxidation to a carboxylic acid and subsequent β-oxidation . These metabolic pathways play a crucial role in regulating the bioavailability and activity of (S) FTY720 Phosphate in the body.

Transport and Distribution

The transport and distribution of (S) FTY720 Phosphate within cells and tissues are mediated by specific transporters and binding proteins. The parent drug, Fingolimod, is highly distributed in red blood cells, while its phosphorylated form has lower uptake into red blood cells . The compound is transported to various tissues, including the central nervous system, where it exerts its therapeutic effects . The distribution of (S) FTY720 Phosphate is influenced by its interactions with transporters and binding proteins, which regulate its localization and accumulation in specific tissues .

Subcellular Localization

(S) FTY720 Phosphate is localized in various subcellular compartments, including the plasma membrane, cytoplasm, and nucleus . The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. For instance, the phosphorylation of (S) FTY720 Phosphate by sphingosine kinase facilitates its binding to S1P receptors on the plasma membrane, leading to receptor internalization and degradation . Additionally, (S) FTY720 Phosphate has been shown to localize in the nucleus, where it modulates gene expression and cellular metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de FTY720 (S)-Phosphate implique plusieurs étapes clés. Une méthode courante inclut la réaction de couplage croisé catalysée par le fer et une réaction de Wittig. Le processus commence par la préparation du groupe de tête hydrophile, le 2-aminopropane-1,3-diol, à partir d'acétamidomalonate de diéthyle, de nitrodiol, de benzylamine ou de tris(hydroxyméthyl)aminométhane. La chaîne hydrocarbonée lipophile est construite via une acylation de Friedel-Crafts suivie d'une réduction de Wolff-Kishner .

Méthodes de production industrielle

La production industrielle de FTY720 (S)-Phosphate implique généralement l'optimisation des voies de synthèse pour assurer un rendement et une pureté élevés. L'utilisation de matières premières peu coûteuses, de courtes étapes de réaction et de procédures simples de purification sont cruciales pour la production à grande échelle. L'intégration de méthodes connues pour développer une synthèse plus pratique est essentielle pour les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

FTY720 (S)-Phosphate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son efficacité et sa stabilité.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant FTY720 (S)-Phosphate comprennent les catalyseurs de fer pour les réactions de couplage croisé, les réactifs de Wittig pour l'oléfination et les agents réducteurs pour la réduction de Wolff-Kishner. Les conditions de réaction sont généralement douces pour assurer la stabilité du composé .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant FTY720 (S)-Phosphate comprennent ses dérivés phosphorylés, qui sont essentiels à son activité biologique. Ces dérivés jouent un rôle important dans la modulation des réponses immunitaires .

Applications de la recherche scientifique

FTY720 (S)-Phosphate a un large éventail d'applications en recherche scientifique:

Chimie: Il est utilisé comme composé modèle pour étudier les analogues de la sphingosine et leurs propriétés chimiques.

Biologie: Le composé est largement étudié pour son rôle dans la modulation du trafic des cellules immunitaires et du homing des lymphocytes.

Médecine: FTY720 (S)-Phosphate est utilisé dans le traitement de la sclérose en plaques et d'autres maladies auto-immunes. .

Industrie: Le composé est utilisé dans le développement de nouveaux agents immunosuppresseurs et de médicaments thérapeutiques

Mécanisme d'action

FTY720 (S)-Phosphate exerce ses effets en modulant les récepteurs du sphingosine-1-phosphate (S1P). Il cible spécifiquement les sous-types de récepteurs S1P, conduisant à la séquestration des lymphocytes dans les tissus lymphoïdes. Cela empêche la migration des lymphocytes vers les sites d'inflammation, réduisant ainsi les réponses immunitaires. Le composé induit l'apoptose dans les lymphocytes par l'activation des caspases et la libération du cytochrome C des mitochondries .

Comparaison Avec Des Composés Similaires

FTY720 (S)-Phosphate est unique par rapport à d'autres composés similaires en raison de son mécanisme d'action spécifique et de son efficacité élevée dans la modulation des réponses immunitaires. Des composés similaires comprennent:

Myriocine: Un analogue naturel de la sphingosine avec des propriétés immunosuppressives.

Cyclosporine A: Un immunosuppresseur qui inhibe l'activation des lymphocytes T.

Tacrolimus (FK506): Un autre immunosuppresseur qui inhibe l'activation des lymphocytes T

FTY720 (S)-Phosphate se distingue par sa capacité à cibler spécifiquement les récepteurs S1P et à induire la séquestration des lymphocytes sans suppression générale de la fonction des cellules immunitaires .

Propriétés

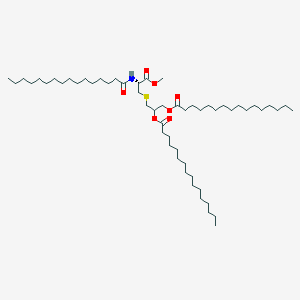

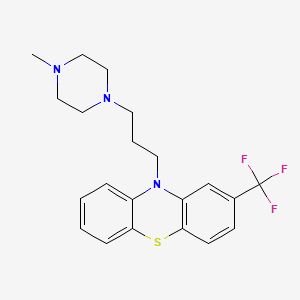

IUPAC Name |

[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127241 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-26-6 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402616-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fingolimod phosphate ester, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402616266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINGOLIMOD PHOSPHATE ESTER, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92YDM6122J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1681581.png)